7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its incorporation of fluorine atoms, which can significantly alter its chemical and biological properties. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the fluorinated substituents.
Substitution: The presence of fluorine atoms allows for selective substitution reactions, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule .
Scientific Research Applications
7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: These compounds share the fluorinated pyridine ring and exhibit similar chemical properties.
Indole Derivatives: Indole derivatives have diverse biological activities and are structurally similar due to the presence of aromatic rings and nitrogen atoms.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and have broad chemical and biological applications.
Uniqueness
7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with fluorinated substituents. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H20F4N4O |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H20F4N4O/c1-13-26-17-11-15(22)5-6-16(17)20(30)29(13)12-14-7-9-28(10-8-14)19-4-2-3-18(27-19)21(23,24)25/h2-6,11,14H,7-10,12H2,1H3 |
InChI Key |
UUZHJGLUWNAHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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